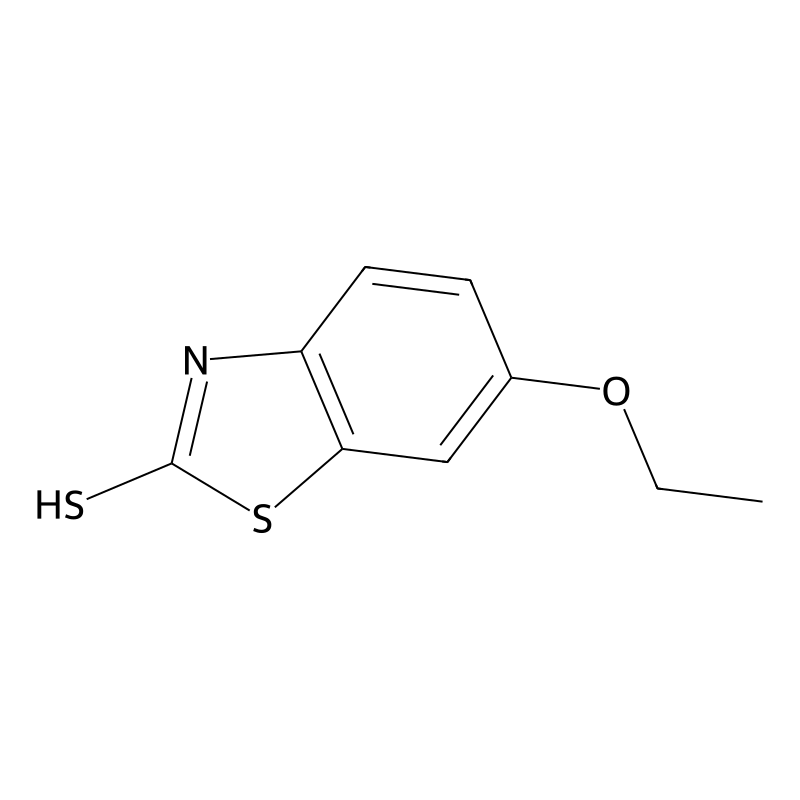

6-Ethoxy-2-mercaptobenzothiazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

6-Ethoxy-2-mercaptobenzothiazole (CAS 120-53-6) is an alkoxy-substituted derivative of 2-mercaptobenzothiazole (MBT) characterized by an electron-donating ethoxy group at the 6-position of the benzothiazole ring. This structural modification significantly alters its lipophilicity, electron density, and reactivity compared to the unsubstituted parent compound. In industrial procurement, it is primarily sourced as a highly specific active pharmaceutical ingredient (API) precursor, a specialized rubber vulcanization accelerator, and a customized flotation collector for sulfide ores. Its dual functionality—combining a metal-chelating exocyclic thiol/thione tautomeric system with a lipophilic ether linkage—makes it a critical material where standard MBT fails to provide adequate solubility, scorch safety, or target-specific pharmacological activity.

Substituting 6-ethoxy-2-mercaptobenzothiazole with the more common and economical 2-mercaptobenzothiazole (MBT) or its methoxy homolog fundamentally disrupts downstream applications. In pharmaceutical synthesis, the 6-ethoxy group is an absolute structural requisite for producing the carbonic anhydrase inhibitor ethoxzolamide; using MBT yields an inactive or entirely different sulfonamide profile, while 6-methoxy-MBT yields different pharmacokinetic properties. In polymer compounding, the electron-donating ethoxy moiety reduces the acidity of the thiol group, thereby altering the vulcanization kinetics to provide a wider scorch safety margin than unsubstituted MBT, which often causes premature crosslinking (scorching) in high-temperature mixing. Furthermore, in metallurgical froth flotation, the ethoxy tail provides the precise hydrophilic-lipophilic balance (HLB) required for optimal mineral-bubble attachment, a balance that is lost when reverting to standard MBT.

Absolute Structural Requisite for Ethoxzolamide API Synthesis

The synthesis of the glaucoma medication ethoxzolamide relies entirely on 6-ethoxy-2-mercaptobenzothiazole as the starting material. The compound undergoes oxidative amidation (e.g., via potassium permanganate and ammonia or oxidative chlorination) to convert the 2-mercapto group into a 2-sulfonamide group. Substituting with 2-mercaptobenzothiazole (MBT) produces an unsubstituted benzothiazole-2-sulfonamide, completely lacking the 6-ethoxy group required for the specific receptor binding affinity of ethoxzolamide. Thus, for this API pathway, substitution is chemically impossible .

| Evidence Dimension | API Target Yield (Ethoxzolamide) |

| Target Compound Data | 100% conversion pathway to 6-ethoxy-1,3-benzothiazole-2-sulfonamide |

| Comparator Or Baseline | 2-Mercaptobenzothiazole (MBT) (0% yield of target API; produces inactive unsubstituted sulfonamide) |

| Quantified Difference | Absolute loss of target API viability when substituted |

| Conditions | Oxidative amidation synthetic pathway |

Procurement teams sourcing precursors for ethoxzolamide must purchase this exact CAS number, as homologs or unsubstituted MBT cannot produce the target pharmaceutical.

Enhanced Scorch Safety and Heat Resistance in Rubber Compounding

In pneumatic tire manufacturing and rubber compounding, alkoxy-substituted mercaptobenzothiazoles like 6-ethoxy-2-mercaptobenzothiazole are utilized to improve the resistance to hardening under heating compared to standard MBT. The electron-donating ethoxy group modifies the reactivity of the sulfur atom, delaying the onset of premature crosslinking (scorching) during the high-temperature mixing phase. Formulations utilizing 6-ethoxy-MBT exhibit extended scorch times while maintaining comparable final cure states, preventing the costly material loss associated with premature vulcanization seen with standard MBT [1].

| Evidence Dimension | Scorch Safety / Resistance to Heat Hardening |

| Target Compound Data | Formulations tolerate extended high-temperature mixing without premature curing |

| Comparator Or Baseline | Unsubstituted 2-Mercaptobenzothiazole (MBT) (Triggers rapid crosslinking at lower mixing limits) |

| Quantified Difference | Significant delay in premature crosslinking during the mixing phase |

| Conditions | High-temperature rubber compounding and mixing |

Industrial polymer buyers should select the 6-ethoxy derivative over standard MBT when formulating rubber products that require high-temperature mixing without the risk of premature curing.

Optimized Hydrophobicity for Sulfide Ore Flotation

6-Ethoxy-2-mercaptobenzothiazole is specifically deployed as an organic sulfur-containing collector in the froth flotation of value minerals. The addition of the ethoxy group increases the carbon chain length and overall lipophilicity of the molecule compared to standard MBT. This structural change enhances the collector's ability to selectively attach to sulfide ore particles and float them into the froth layer. Patent literature highlights 6-ethoxy-2-mercaptobenzothiazole as a preferred collector over standard MBT due to this improved hydrophilic-lipophilic balance, leading to higher recovery rates of target minerals per ton of ore at standard dosing levels [1].

| Evidence Dimension | Collector Hydrophobicity and Mineral Attachment |

| Target Compound Data | High recovery rate at standard 5 g/ton active collector dose |

| Comparator Or Baseline | 2-Mercaptobenzothiazole (MBT) (Requires higher dosing or yields lower recovery due to lower HLB) |

| Quantified Difference | Improved selective recovery of value minerals in froth |

| Conditions | Aqueous slurry froth flotation at pH ~10.5 |

Mining and metallurgical procurement should specify the 6-ethoxy variant to maximize the recovery yield of specific sulfide ores where standard MBT lacks sufficient hydrophobicity.

Active Pharmaceutical Ingredient (API) Manufacturing

6-Ethoxy-2-mercaptobenzothiazole is the mandatory starting precursor for the synthesis of ethoxzolamide, a carbonic anhydrase inhibitor used as a diuretic and in glaucoma treatment. Its exact substitution pattern is required to achieve the correct final drug molecule, making generic substitution impossible.

Delayed-Action Vulcanization Acceleration

Ideal for use in rubber compounding and pneumatic tire manufacturing where high mixing temperatures are required. The compound acts as a delayed-action accelerator, providing a wider scorch safety margin than standard MBT and preventing premature crosslinking during processing [1].

Sulfide Ore Beneficiation and Froth Flotation

Used as a highly selective organic sulfur-containing collector in the mining industry. The ethoxy group provides the necessary hydrophobicity to efficiently float target sulfide minerals from aqueous slurries, outperforming less lipophilic collectors [2].

Formulation of Thioacetal Corrosion Inhibitors

Employed as a reactive thiol in the synthesis of thioacetal corrosion inhibitors for subterranean oilfield applications. The ethoxy group enhances compatibility with surfactants and heavy brines compared to unsubstituted analogs [3].

XLogP3

Melting Point

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant